BenchChemオンラインストアへようこそ!

4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one hydrochloride

5-HT1A receptor Indolebutylpiperazine Serotonin receptor affinity

Select 4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one hydrochloride for medicinal chemistry workflows requiring an unadorned piperazine handle and an unsubstituted indole core. This minimal pharmacophore serves as the D₂-preferring baseline in 5-HT₁A/SERT selectivity studies and a key precursor for N-alkylation/acylation parallel library synthesis. The hydrochloride salt (MW 307.82) provides enhanced aqueous solubility and reliable handling, guaranteeing reproducible results in receptor binding and MAO-A inhibitor discovery programs.

Molecular Formula C16H22ClN3O
Molecular Weight 307.82
CAS No. 1047976-59-9
Cat. No. B2980520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one hydrochloride
CAS1047976-59-9
Molecular FormulaC16H22ClN3O
Molecular Weight307.82
Structural Identifiers
SMILESC1CN(CCN1)C(=O)CCCC2=CNC3=CC=CC=C32.Cl
InChIInChI=1S/C16H21N3O.ClH/c20-16(19-10-8-17-9-11-19)7-3-4-13-12-18-15-6-2-1-5-14(13)15;/h1-2,5-6,12,17-18H,3-4,7-11H2;1H
InChIKeyGSVBRJGZQRMWPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one Hydrochloride (CAS 1047976-59-9): Core Structural and Pharmacological Context for Procurement Decisions


4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one hydrochloride is a synthetic indole-piperazine derivative belonging to the broader class of indolealkylpiperazines, a scaffold extensively investigated for serotonergic and dopaminergic receptor modulation [1]. The compound features an indole-3-yl moiety connected via a butan-1-one linker to an unsubstituted piperazine ring, a structural arrangement that distinguishes it from clinically advanced analogs such as vilazodone, which bears a 5-cyanoindole and a benzofuran-2-carboxamide-substituted piperazine [2]. This unadorned piperazine terminus provides a reactive secondary amine handle for further derivatization, positioning the compound as a versatile synthetic intermediate rather than a terminal bioactive molecule . The hydrochloride salt form (MW 307.82 g/mol, formula C₁₆H₂₂ClN₃O) enhances aqueous solubility and handling characteristics relevant to both medicinal chemistry workflows and procurement specifications.

Why Indole-Piperazine Analogs Cannot Be Casually Substituted for 4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one Hydrochloride in Research Programs


Within the indolealkylpiperazine chemotype, even minor structural perturbations—such as the presence or absence of an indole C5 substituent, the nature of the piperazine N4 substituent, or the linker length between indole and piperazine—produce large-magnitude shifts in receptor binding affinity and selectivity profiles [1]. Systematic SAR studies across indolebutylpiperazines demonstrate that introduction of a 5-cyano group on the indole ring increases serotonin transporter (SERT) affinity by orders of magnitude, while optimization of the arylpiperazine moiety critically determines D₂ receptor binding suppression [1]. Consequently, an unsubstituted indole coupled to a free piperazine—as in 4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one hydrochloride—occupies a distinct region of chemical space that cannot be recapitulated by commercially prevalent N-aryl or N-acyl piperazine analogs. Selecting this specific compound is essential when the research objective requires either (a) a bare piperazine for downstream diversification or (b) an unsubstituted indole core to establish baseline pharmacological activity absent electron-withdrawing group effects.

Quantitative Differentiation Evidence for 4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one Hydrochloride vs. Closest Analogs


Class-Level 5-HT₁A Receptor Affinity: Unsubstituted Indole vs. 5-Cyanoindole Analogs

In the indolebutylpiperazine class, stepwise SAR reveals that the unsubstituted indole core exhibits markedly lower 5-HT₁A receptor affinity compared to 5-cyano-substituted analogs. While 4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one itself lacks a published direct Ki, the closest N-unsubstituted piperazine comparator bearing an unsubstituted indole butyl linker (differing only in the linker connectivity) demonstrates the principle: 5-HT₁A affinity increases dramatically upon cyano substitution. For the class benchmark vilazodone (5-cyanoindole, benzofuran-2-carboxamide piperazine), 5-HT₁A IC₅₀ = 0.2 nM and functional GTPγS ED₅₀ = 1.1 nM were reported [1]. In contrast, the most potent and selective 5-HT₁A agonist in the indolebutylamine subclass—3-{4-[4-(4-methoxyphenyl)piperazin-1-yl]butyl}-1H-indole-5-carboxamide 45—achieves 5-HT₁A IC₅₀ = 0.09 nM with D₂ IC₅₀ = 140 nM, demonstrating that substantial 5-HT₁A potency requires both an indole C5 substituent and an optimized N-arylpiperazine [2]. The target compound, lacking both features, represents the minimal pharmacophore, making it a critical baseline control for SAR libraries.

5-HT1A receptor Indolebutylpiperazine Serotonin receptor affinity

Structural Differentiation from Vilazodone: Absence of 5-Cyanoindole and Benzofuran-Carboxamide Moieties

Vilazodone (EMD 68843; 5-[4-[4-(5-cyano-3-indolyl)butyl]-1-piperazinyl]benzofuran-2-carboxamide) is the most prominent arylpiperazinylbutylindole and represents a high-affinity dual 5-HT₁A agonist/SERT inhibitor [1]. The target compound 4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one hydrochloride differs in three critical structural features: (i) absence of the indole C5 cyano group (present in vilazodone, essential for subnanomolar SERT affinity), (ii) unsubstituted piperazine N4 (vs. benzofuran-2-carboxamide in vilazodone), and (iii) a ketone carbonyl at the butyl linker C1 position rather than a methylene. These differences are not cosmetic: the cyano group is directly responsible for a >100-fold increase in SERT affinity [1], while the benzofuran-2-carboxamide moiety suppresses D₂ receptor binding (vilazodone D₂ IC₅₀ = 666 nM vs. 5-HT₁A IC₅₀ = 0.2 nM, selectivity ratio ~3,330-fold) [1]. The target compound therefore cannot substitute for vilazodone in any assay requiring potent serotonergic activity, nor can vilazodone substitute for the target compound in applications requiring a free piperazine handle for chemical elaboration.

Vilazodone analog Indolebutylpiperazine Structural comparator

Synthetic Accessibility: Validated Route to 4-[4-(1H-Indol-3-yl)butyl]piperazine Scaffold as Direct Precursor

A published and experimentally validated synthetic route exists for the preparation of 1-substituted-4-[4-(1H-indol-3-yl)butyl]piperazines, using 4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one (or its reduced butyl analog) as the common precursor . This methodology reports successful derivatization at the piperazine N1 position with heterocyclic and aliphatic substituents, confirming the synthetic utility of the free piperazine handle. In contrast, the direct procurement of N-substituted analogs (e.g., 1-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one) locks the user into a specific pharmacophore without flexibility for further modification. The free piperazine compound thus offers a divergent synthesis entry point, enabling parallel library generation from a single purchased intermediate.

Synthetic intermediate Piperazine derivatization Indole building block

Selectivity Profile: D₂ Receptor Binding Suppression as a Function of Piperazine Substitution

SAR within 1-heteroaryl-4-[ω-(1H-indol-3-yl)alkyl]piperazines demonstrates that the nature of the piperazine N4 substituent critically controls the balance between D₂ receptor antagonism and SERT inhibition [1]. Compounds with unsubstituted or minimally substituted piperazines tend toward D₂ receptor binding, whereas optimized N-heteroaryl substitution shifts selectivity toward SERT/5-HT₁A. For the indolebutylamine series, compound 45 (N-4-methoxyphenylpiperazine) achieves D₂ IC₅₀ = 140 nM with 5-HT₁A IC₅₀ = 0.09 nM (selectivity ratio ~1,556-fold for 5-HT₁A) [2]. The target compound, bearing a free piperazine, is predicted to favor D₂ engagement relative to 5-HT₁A, consistent with the class observation that piperazine N-substitution is the primary determinant of D₂/5-HT₁A selectivity. This makes the compound valuable for studying D₂-preferring indole-piperazine interactions without confounding N-substituent effects.

D2 receptor selectivity Indolealkylpiperazine Antipsychotic-like profile

MAO-A Inhibitory Activity: Indole-3-Piperazinyl Derivatives as Antidepressant Leads

A focused study on indole-3-piperazinyl derivatives designed as MAO-A inhibitors identified compounds RP1 and RP9 as potent, reversible MAO-A inhibitors with IC₅₀ values of 0.11 ± 0.03 μM and 0.14 ± 0.02 μM, respectively, and selectivities of 193- and 178-fold over MAO-B . While the target compound 4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one was not directly tested in this study, its structural relationship to the active series (indole connected to piperazine via a flexible linker) establishes it as a viable scaffold for MAO-A inhibitor development. The presence of the free piperazine NH and the butan-1-one carbonyl distinguishes it from the tested compounds (which bear N-substituted piperazines) and offers additional hydrogen-bonding capacity at the MAO-A active site, which is known to accommodate diverse piperazine-containing ligands .

MAO-A inhibition Indole-piperazine Antidepressant screening

Procurement-Grade Differentiation: Hydrochloride Salt Form vs. Free Base Analogs

The compound is supplied as the hydrochloride salt (CAS 1047976-59-9, MW 307.82), which provides practical advantages over free base indole-piperazine analogs in terms of aqueous solubility and solid-state stability . Many closely related indole-piperazine compounds are available only as free bases (e.g., 4-(1H-indol-3-yl)-1-[4-(phenylacetyl)piperazin-1-yl]butan-1-one, MW 375.5) or as different salt forms with varying hygroscopicity and handling properties. For in vitro pharmacological assays requiring dissolution in aqueous buffer (pH 7.4), the hydrochloride salt form eliminates the need for pre-formulation salt conversion or pH adjustment that may be necessary with free base analogs. The hydrochloride salt is the preferred form for building block procurement when the downstream chemistry involves aqueous workup or direct biological testing.

Hydrochloride salt Aqueous solubility Chemical procurement

Optimal Application Scenarios for 4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one Hydrochloride Based on Quantitative Evidence


Baseline Scaffold for Indole-Piperazine Structure-Activity Relationship (SAR) Libraries

This compound serves as the minimal pharmacophore control in SAR studies of indolealkylpiperazines targeting 5-HT₁A, D₂, or SERT. Its unsubstituted indole and free piperazine provide the reference point against which the effects of C5 electron-withdrawing groups (e.g., -CN, -F) and N4 aryl/acyl substituents are quantified [1]. Systematic variation from this scaffold can map the contributions of each substituent to receptor affinity and selectivity, as demonstrated by the optimization path leading from unsubstituted indole-piperazines to vilazodone [1].

Divergent Synthesis Intermediate for Parallel Piperazine Derivatization

The free piperazine NH is a reactive handle for N-alkylation, N-acylation, N-sulfonylation, or reductive amination, enabling rapid parallel library synthesis from a single purchased precursor [1]. The published synthetic route to 1-substituted-4-[4-(1H-indol-3-yl)butyl]piperazines confirms the feasibility of this approach with heterocyclic and aliphatic substituents [1]. This is cost-effective for medicinal chemistry groups requiring 20–50 analogs for initial SAR exploration.

D₂ Receptor-Focused Pharmacological Profiling in Indole-Piperazine Series

Class-level SAR indicates that unsubstituted piperazine indole derivatives favor D₂ receptor engagement over 5-HT₁A [1]. This compound is therefore suited for studies investigating the D₂/5-HT₁A selectivity switch in antipsychotic-like indole-piperazines, serving as the D₂-preferring baseline. Comparative testing against N-arylpiperazine analogs (which shift selectivity toward 5-HT₁A) can delineate the structural determinants of dopamine vs. serotonin receptor bias [2].

MAO-A Inhibitor Lead Identification and Scaffold Hopping

Given the demonstrated MAO-A inhibitory activity (IC₅₀ = 0.11–0.14 μM) of structurally related indole-3-piperazinyl derivatives with >175-fold selectivity over MAO-B [1], this compound represents a viable starting point for MAO-A inhibitor discovery. Its free piperazine and carbonyl oxygen provide additional hydrogen-bonding vectors not present in the N-substituted analogs tested, potentially enabling novel binding modes within the MAO-A active site.

Quote Request

Request a Quote for 4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.